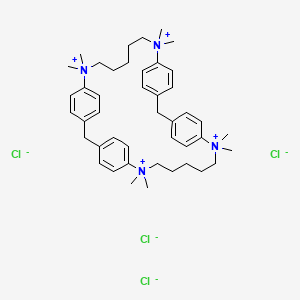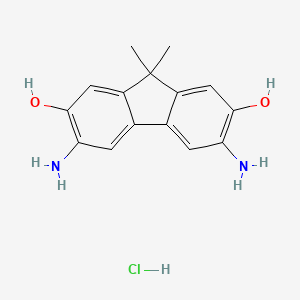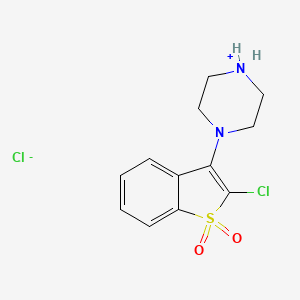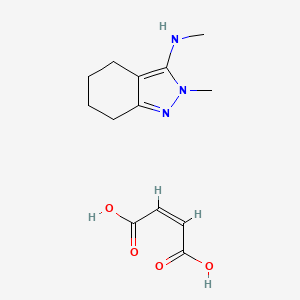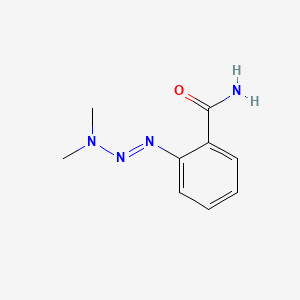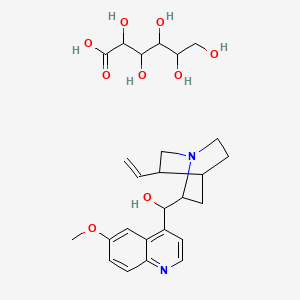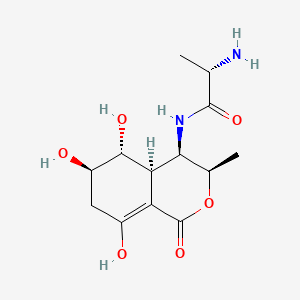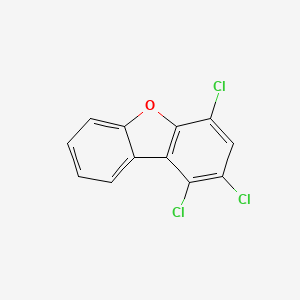![molecular formula C12H23NO4 B13748438 Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate CAS No. 3619-64-5](/img/structure/B13748438.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by its ester functional group and tertiary amine, making it a versatile molecule in various chemical reactions and applications. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate typically involves the esterification of 3-ethoxy-3-oxopropanoic acid with ethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted esters or amines
Applications De Recherche Scientifique
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-isopropylamino]propanoate: Contains an isopropyl group instead of an ethyl group.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-phenylamino]propanoate: Features a phenyl group in place of the ethyl group.
These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
3619-64-5 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate |
InChI |
InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3 |
Clé InChI |
DLRYTAOWFPFCRX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)OCC)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


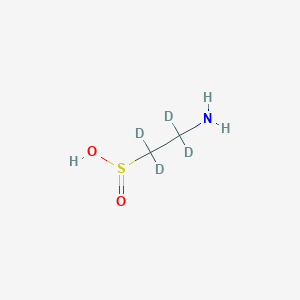
![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

